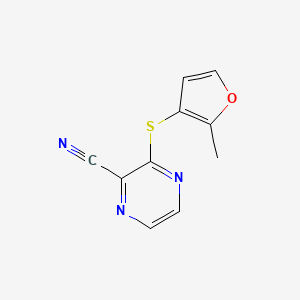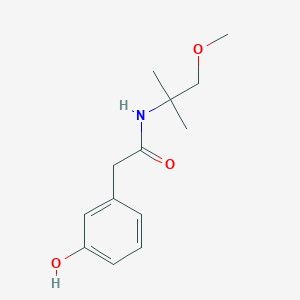![molecular formula C15H28N2O B7647819 3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide, also known as DMAC, is a cyclic amide compound that has been widely used in scientific research due to its unique properties. DMAC has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
作用机制
3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide blocks TRP channels by binding to a specific site on the channel protein, thereby preventing the influx of calcium ions into the cell. This inhibition of calcium influx can lead to a reduction in pain sensation, as well as a decrease in the activity of cancer cells and the progression of certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of TRP channels, the reduction of pain sensation, and the suppression of cancer cell activity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide in laboratory experiments is its ability to selectively block TRP channels, which allows for the study of specific physiological processes. However, this compound has also been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of 3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide and its potential applications in scientific research. One area of interest is the development of more selective TRP channel blockers that do not have off-target effects. Another area of interest is the investigation of the role of TRP channels in other physiological processes, such as taste perception and cardiovascular regulation. Additionally, the development of more stable and long-lasting this compound analogs may improve its efficacy in laboratory experiments.
合成方法
3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide can be synthesized using various methods, including the reaction of cyclohexanone with 2,3-dimethylcyclohexylamine, followed by the addition of acetic anhydride and hydrochloric acid. Another method involves the reaction of cyclohexanone with 2,3-dimethylcyclohexylamine, followed by the addition of phosgene and triethylamine.
科学研究应用
3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide has been used in scientific research as a tool for studying the function of ion channels, specifically the transient receptor potential (TRP) channels. This compound has been shown to block TRP channels, which are involved in various physiological processes, including pain sensation, temperature regulation, and taste perception. This compound has also been used to study the role of TRP channels in cancer cells, as well as in cardiovascular and neurological diseases.
属性
IUPAC Name |
3-[(2,3-dimethylcyclohexyl)amino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-10-5-3-8-14(11(10)2)17-13-7-4-6-12(9-13)15(16)18/h10-14,17H,3-9H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXJPKBMZGEHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)


![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)

![3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one](/img/structure/B7647844.png)
![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)